molecular formula C22H21N3O4S B2807014 N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-42-0

N-(4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2807014
CAS RN: 1005295-42-0
M. Wt: 423.49
InChI Key: ILMOWVKATAZQJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, and a dioxole ring . Thiazoles are a type of heterocyclic compound that have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the compound is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thiazole ring might also undergo electrophilic substitution at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Design and Synthesis of Analog Compounds : A study by Palkar et al. (2017) described the design, synthesis, and spectral study of compounds related to the thiazole and benzo[d]thiazole nuclei, focusing on their potential as antibacterial agents. The structures of these compounds were confirmed using various spectral data, highlighting their relevance in medicinal chemistry research (Palkar et al., 2017).

  • Novel Synthesis Approaches : Mohamed (2021) conducted research on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. This study offers insights into the synthesis methods and structural confirmation of compounds related to benzo[d]thiazole (Mohamed, 2021).

Potential Applications

  • Antimicrobial Activity : Research by Talupur et al. (2021) focused on the antimicrobial evaluation of derivatives containing the benzo[d]thiazole nucleus. These compounds were synthesized and characterized, and their antimicrobial properties were assessed (Talupur et al., 2021).

  • Antitubercular and Anticancer Properties : Samadhiya et al. (2013) synthesized N -[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide and evaluated its antibacterial, antifungal, and antitubercular properties. This study indicates potential antitubercular and anticancer applications of compounds with structural similarities to the queried compound (Samadhiya et al., 2013).

  • Inhibition of Mycobacterium Tuberculosis : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated them for their activity against Mycobacterium tuberculosis. This research highlights the potential role of thiazole derivatives in combating tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to their observed biological activities .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities . Future research could involve synthesizing new derivatives and testing their biological activities, as well as investigating their mechanisms of action .

properties

IUPAC Name

N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c26-20(23-10-4-7-15-5-2-1-3-6-15)12-17-13-30-22(24-17)25-21(27)16-8-9-18-19(11-16)29-14-28-18/h1-3,5-6,8-9,11,13H,4,7,10,12,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMOWVKATAZQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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